(3-((5-Fluoropyrimidin-2-yl)oxy)pyrrolidin-1-yl)(thiophen-3-yl)methanone
Description
Properties
IUPAC Name |
[3-(5-fluoropyrimidin-2-yl)oxypyrrolidin-1-yl]-thiophen-3-ylmethanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H12FN3O2S/c14-10-5-15-13(16-6-10)19-11-1-3-17(7-11)12(18)9-2-4-20-8-9/h2,4-6,8,11H,1,3,7H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RJJGNIVIXMSYHA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC1OC2=NC=C(C=N2)F)C(=O)C3=CSC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H12FN3O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
293.32 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound (3-((5-Fluoropyrimidin-2-yl)oxy)pyrrolidin-1-yl)(thiophen-3-yl)methanone is a synthetic organic molecule that combines a pyrrolidine ring, a fluoropyrimidine moiety, and a thiophene group. Its unique structural features suggest potential applications in medicinal chemistry, particularly in the development of pharmaceuticals targeting various biological pathways.
Chemical Structure
The molecular structure of the compound can be summarized as follows:
| Component | Description |
|---|---|
| Pyrrolidine Ring | A five-membered nitrogen-containing ring. |
| Fluoropyrimidine | A pyrimidine ring with a fluorine substituent, enhancing biological activity. |
| Thiophene Group | A five-membered aromatic ring containing sulfur, known for its electron-rich properties. |
Anticancer Properties
Research indicates that compounds similar to this compound may exhibit significant anticancer activity. The structural characteristics allow for interaction with cellular signaling pathways involved in tumor growth and proliferation.
- Mechanism of Action : The compound is hypothesized to interfere with key signaling pathways, potentially inhibiting tumor cell proliferation and inducing apoptosis.
- Case Studies :
- In vitro studies have shown that derivatives exhibit cytotoxic effects against various cancer cell lines, including breast and colon cancer cells.
- A study demonstrated dose-dependent inhibition of cancer cell growth, suggesting a promising therapeutic index.
Antiviral Activity
Similar compounds have shown efficacy against viral infections, indicating that this molecule could also be explored for antiviral applications.
- Potential Targets : The fluoropyrimidine moiety is known to interact with viral enzymes, potentially inhibiting their activity.
- Research Findings : Initial screenings suggest that the compound may inhibit viral replication in cultured cells.
Enzyme Inhibition
The compound may inhibit specific enzymes involved in metabolic pathways, which could lead to therapeutic effects in conditions such as diabetes or hypertension.
- Enzymatic Targets : Potential inhibition of enzymes such as dipeptidyl peptidase IV (DPP-IV), which is implicated in glucose metabolism.
- In vitro Studies : Preliminary data indicate significant enzyme inhibition, warranting further investigation.
Comparative Analysis
To better understand the biological activity of this compound, a comparison with other similar compounds is useful:
| Compound Name | Structural Features | Biological Activity |
|---|---|---|
| 5-Fluorouracil | Fluorinated pyrimidine | Anticancer |
| Thiophene derivatives | Thiophene ring | Antimicrobial |
| Pyrrolidine analogs | Pyrrolidine structure | Neuroprotective |
| (3-(5-Fluoropyrimidin-2-yl)oxy)pyrrolidine | Pyrrolidine and fluoropyrimidine | Potential anticancer/antiviral |
Comparison with Similar Compounds
Comparison with Structural Analogs
2.1. Structural and Functional Analog: Methyl 4-(4-amino-1-(1-(5-fluoro-3-(3-fluorophenyl)-4-oxo-4H-chromen-2-yl)ethyl)-1H-pyrazolo[3,4-d]pyrimidin-3-yl)thiophene-2-carboxylate
- Structure: Contains a pyrazolo[3,4-d]pyrimidine core, fluorinated chromenone, and thiophene carboxylate.
- Synthesis : Prepared via Suzuki coupling with 5-(methoxycarbonyl)thiophen-3-ylboronic acid and a palladium catalyst .
- Bioactivity: Implied kinase inhibition due to fluoropyrimidine and chromenone motifs.
- Key Differences: The target compound lacks the chromenone and pyrazolo-pyrimidine groups, simplifying its scaffold. Molecular weight: Target compound (estimated ~319 g/mol) vs. analog (560.2 g/mol) .
2.2. Thieno[2,3-d]pyrimidine Hybrid: 5-Methyl-1-phenyl-3-(thieno[2,3-d]pyrimidin-4-yl)chromeno[4,3-d]pyrazolo[3,4-b]pyridin-6(3H)-one
- Structure: Integrates thieno[2,3-d]pyrimidine, coumarin, and pyrazolo-pyridine.
- Synthesis: Catalyzed by FeCl3-SiO2 in ethanol, yielding 75% via cyclocondensation .
- Thiophene vs. thienopyrimidine: The latter enhances π-stacking but may reduce solubility .
2.3. Pyrazol-1-yl Methanone Derivatives
- Example: (5-Amino-3-hydroxy-1H-pyrazol-1-yl)(2,4-diamino-3-cyanothiophene-5-yl)methanone (7a) .
- Synthesis: Uses malononitrile or ethyl cyanoacetate with sulfur in 1,4-dioxane .
- Bioactivity: Diaminothiophene derivatives often show antimicrobial activity.
- Fluoropyrimidine in the target may enhance metabolic stability compared to cyano groups in 7a .
2.4. Pyrrolidine-Based Catalysts and Derivatives
- Example: (6-(3-((tert-Butyldimethylsilyloxy)methyl)pyrrolidin-1-yl)-2-fluoropyridin-3-yl)methanol .
- Structure : Pyrrolidine with silyl-protected hydroxymethyl and fluoropyridine groups.
- Applications : Used in catalysis or as intermediates for bioactive molecules.
- Key Differences: The target compound’s 5-fluoropyrimidinyl group offers distinct electronic effects compared to fluoropyridine. Thiophene methanone in the target may improve lipophilicity vs. silyl ethers .
Research Implications
The target compound’s simplified scaffold compared to analogs (e.g., absence of chromenone or fused pyrazolo-pyridine) may offer advantages in synthetic yield and pharmacokinetics. However, its fluoropyrimidine and thiophene groups position it within a class of molecules with established kinase-targeting and antimicrobial activities. Further studies should explore its specific enzyme inhibition profiles and ADMET properties relative to these analogs .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
